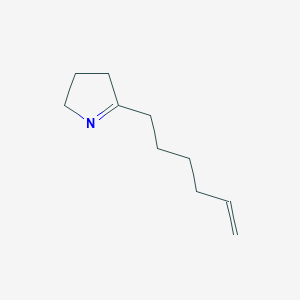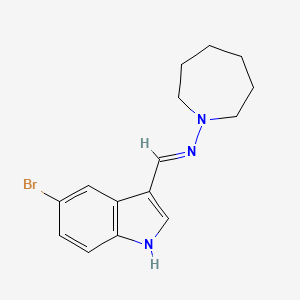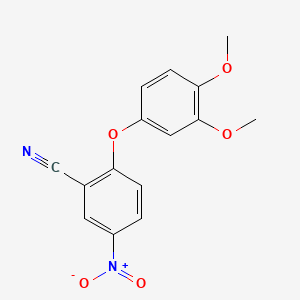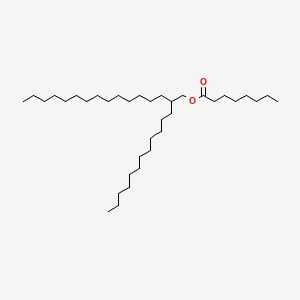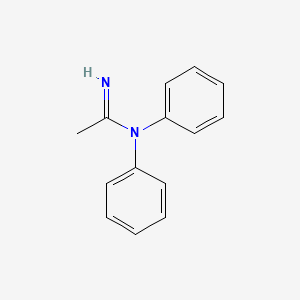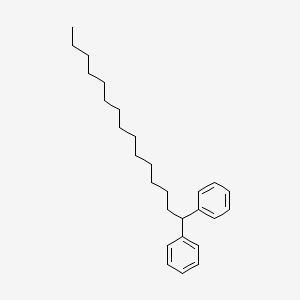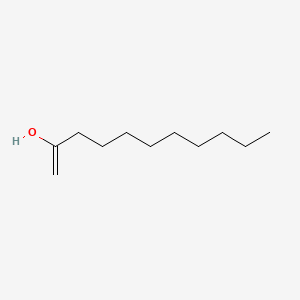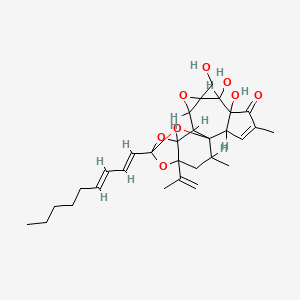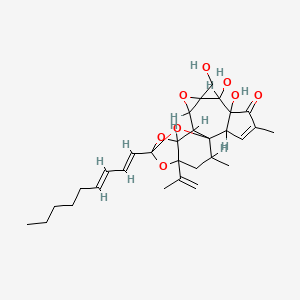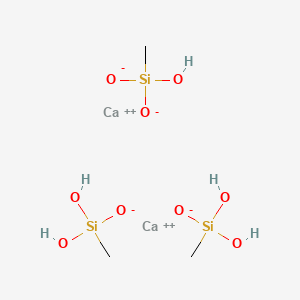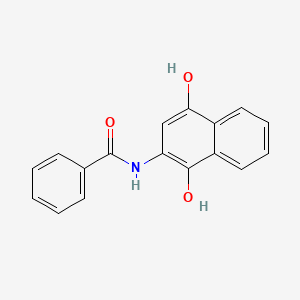
2-Hydroxy-1,4-bis(phenylamino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,4-bis(phenylamino)anthraquinone is an anthraquinone derivative known for its vibrant color and potential applications in various fields Anthraquinones are a class of aromatic organic compounds derived from anthracene, characterized by a quinone structure with two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with aniline derivatives. One common method includes the use of epichlorohydrin in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Hydroxy-1,4-bis(phenylamino)anthraquinone has a wide range of scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, inks, and coatings due to its excellent color properties and stability.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone.
Mitoxantrone: An anthraquinone derivative used as an anticancer agent, known for its cardiotoxicity.
Alizarin: A naturally occurring anthraquinone dye with historical significance.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as an anticancer agent with reduced side effects compared to other anthraquinone derivatives makes it a promising candidate for further research and development .
Properties
CAS No. |
35844-74-7 |
|---|---|
Molecular Formula |
C26H18N2O3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1,4-dianilino-2-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)22-23(24(21)28-17-11-5-2-6-12-17)26(31)19-14-8-7-13-18(19)25(22)30/h1-15,27-29H |
InChI Key |
LIOMCOAUQFHZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


